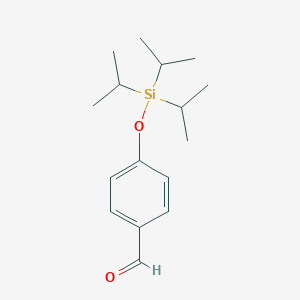

4-(Trisisopropylsilyloxy)benzaldehyde

Description

Properties

IUPAC Name |

4-tri(propan-2-yl)silyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHIGJZUSZSKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of 4-Hydroxybenzaldehyde

The most straightforward method involves reacting 4-hydroxybenzaldehyde with TIPSCl in the presence of a base. Imidazole or pyridine is typically used to scavenge HCl generated during the reaction, driving the equilibrium toward product formation. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reactions conducted at room temperature for 1–4 hours.

Reaction equation:

This method achieves yields of 80–90% after purification via silica gel chromatography. The use of imidazole over pyridine reduces side reactions, as imidazole’s higher nucleophilicity accelerates HCl neutralization.

Decarboxylation-Mediated Synthesis

An alternative route starts with 3-carboxy-4-hydroxybenzaldehyde, which undergoes decarboxylation to yield 4-hydroxybenzaldehyde before silylation. This method, detailed in patent US6184421B1, involves heating the carboxylic acid derivative with a proton source (e.g., HCl or HSO) at 150–220°C under autogenous pressure. Subsequent silylation follows the protocol in Section 1.1.

Advantages:

-

Mitigates the need for pre-synthesized 4-hydroxybenzaldehyde.

Reaction Optimization Strategies

Base and Solvent Selection

The choice of base and solvent significantly impacts reaction efficiency:

Imidazole in DCM is optimal due to its low nucleophilic competition with the phenolic oxygen. Polar aprotic solvents like THF marginally reduce yields due to partial silyl ether cleavage.

Temperature and Time Dependence

Elevating temperatures to 40°C reduces reaction time to 30 minutes but risks over-silylation. Kinetic studies show that 25°C for 2 hours balances speed and selectivity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance heat and mass transfer. A typical setup involves:

-

Pre-mixing module : 4-Hydroxybenzaldehyde and imidazole in DCM.

-

Silylation reactor : TIPSCl is introduced at 25°C with a residence time of 10 minutes.

-

Quench and separation : HCl is neutralized, and the product is extracted using methyl tert-butyl ether (MTBE).

This method reduces solvent waste and improves throughput by 40% compared to batch processes.

Solvent Recovery Systems

Distillation units recover DCM with >95% purity, reducing raw material costs. MTBE is similarly recycled after aqueous washes.

Challenges and Mitigation

Over-Silylation

Excess TIPSCl or prolonged reaction times may lead to disilylation. Stoichiometric control (1:1.05 molar ratio of 4-hydroxybenzaldehyde to TIPSCl) and real-time monitoring via FT-IR mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

4-Triisopropylsilyloxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection of the silyl group.

Major Products Formed

Oxidation: 4-Triisopropylsilyloxybenzoic acid.

Reduction: 4-Triisopropylsilyloxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagent used.

Scientific Research Applications

4-Triisopropylsilyloxybenzaldehyde is utilized in several scientific research fields:

Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The primary mechanism of action for 4-Triisopropylsilyloxybenzaldehyde involves the protection of hydroxyl groups. The triisopropylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, typically using fluoride ions, to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The TIPS group in 4-(Trisisopropylsilyloxy)benzaldehyde enables regioselective functionalization, a feature critical in total synthesis .

- Fluorescence Studies : DEASB’s solvatochromic behavior in solid matrices highlights the role of substituents in tuning optical properties, a contrast to the inert TIPS group .

- Hazard Mitigation : Brominated derivatives demand advanced waste management, whereas silylated compounds align with green chemistry principles due to recyclable protecting groups .

Biological Activity

4-(Trisisopropylsilyloxy)benzaldehyde is a siloxane derivative of benzaldehyde, which has garnered attention in various fields including medicinal chemistry and material science. This compound is characterized by its unique structure that combines a benzaldehyde moiety with a trisisopropylsilyloxy group, potentially influencing its biological activity.

- Molecular Formula : C16H30O2Si

- Molecular Weight : 286.50 g/mol

- IUPAC Name : 4-(Trisisopropylsilyloxy)benzaldehyde

The biological activity of 4-(Trisisopropylsilyloxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The presence of the silyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : The aldehyde functional group may contribute to antioxidant properties by scavenging free radicals.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, which may be extrapolated to 4-(Trisisopropylsilyloxy)benzaldehyde:

- Antimicrobial Activity : Studies have shown that benzaldehyde derivatives can possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds that inhibit COX enzymes are known to reduce inflammation, suggesting potential therapeutic uses in inflammatory diseases.

- Cytotoxicity : Some benzaldehyde derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Benzaldehyde | Antimicrobial | |

| 4-Hydroxybenzaldehyde | Anti-inflammatory | |

| 3-Methoxybenzaldehyde | Cytotoxicity |

Case Study: Antimicrobial Properties

A study conducted on a series of benzaldehyde derivatives found that compounds with bulky groups, such as silyloxy substituents, exhibited enhanced antimicrobial activity against Gram-positive bacteria. This suggests that 4-(Trisisopropylsilyloxy)benzaldehyde may also possess similar properties due to its structural features.

Case Study: Anti-inflammatory Mechanism

The anti-inflammatory potential of related compounds was evaluated through in vitro assays measuring COX inhibition. Results indicated that these compounds could significantly reduce prostaglandin synthesis, implicating a similar mechanism for 4-(Trisisopropylsilyloxy)benzaldehyde.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trisisopropylsilyloxy)benzaldehyde with high purity?

- Answer : The synthesis typically involves protecting the hydroxyl group of 4-hydroxybenzaldehyde with a trisisopropylsilyl (TIPS) group under anhydrous conditions. A common approach employs TIPS chloride in the presence of a base (e.g., imidazole or pyridine) in dry DMF or THF. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted reagents and byproducts. Monitoring reaction progress by TLC and confirming purity via -NMR (e.g., disappearance of the hydroxyl proton at δ ~9.8 ppm) is essential .

Q. Which analytical techniques are most effective for characterizing 4-(Trisisopropylsilyloxy)benzaldehyde?

- Answer :

- NMR Spectroscopy : - and -NMR confirm the aldehyde proton (δ ~10.1 ppm) and the TIPS group’s characteristic signals (e.g., δ 1.0–1.2 ppm for isopropyl methyl groups).

- FT-IR : A strong C=O stretch (~1700 cm) and Si-O-C absorption (~1100 cm) validate the functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]) .

Q. How should researchers handle and store 4-(Trisisopropylsilyloxy)benzaldehyde to prevent degradation?

- Answer : The compound is sensitive to moisture and acidic/basic conditions. Store under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., THF, DCM) during reactions. Regular stability checks via -NMR (monitoring aldehyde proton integrity) are advised .

Advanced Research Questions

Q. How does the steric bulk of the TIPS group influence the reactivity of 4-(Trisisopropylsilyloxy)benzaldehyde in cross-coupling reactions?

- Answer : The TIPS group introduces steric hindrance, slowing nucleophilic attacks at the para position. For Suzuki-Miyaura couplings, optimized conditions (e.g., Pd(PPh), high-temperature reflux in toluene) are required to overcome reduced electrophilicity. Computational modeling (DFT) can predict transition-state geometries and guide ligand selection .

Q. What strategies resolve contradictions in crystallographic data for 4-(Trisisopropylsilyloxy)benzaldehyde derivatives?

- Answer : Use SHELX (e.g., SHELXL for refinement) to resolve disorder in the TIPS group. ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding patterns. For ambiguous electron density, iterative refinement and twinning tests (via PLATON) are recommended .

Q. How can researchers mitigate decomposition during deprotection of the TIPS group in acidic environments?

- Answer : Replace traditional HCl/MeOH with milder agents like TBAF (tetrabutylammonium fluoride) in THF. Monitor reaction progress via -NMR to avoid over-exposure, which can degrade the benzaldehyde core. Alternative protecting groups (e.g., TBS) may offer better stability for specific applications .

Q. What computational tools predict the hydrogen-bonding network in 4-(Trisisopropylsilyloxy)benzaldehyde crystals?

- Answer : Graph set analysis (via Mercury or CrystalExplorer) identifies recurring motifs (e.g., R(8) dimers). Pair distribution function (PDF) analysis complements XRD data to resolve short-range interactions. Density functional theory (DFT) optimizes hydrogen-bond geometries .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.